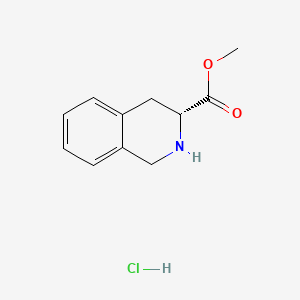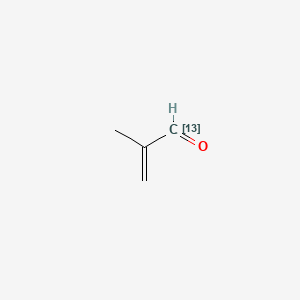
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: is a synthetic steroidal compound. It is structurally related to naturally occurring steroid hormones and is often studied for its potential biological activities and applications in various fields, including medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate typically involves multiple steps starting from simpler steroidal precursors. The process generally includes:
Formation of the Core Structure: The initial steps involve constructing the core steroidal framework through a series of organic reactions such as aldol condensations, Michael additions, and cyclizations.
Introduction of Functional Groups: Specific functional groups are introduced at various positions on the steroid nucleus. This may involve reactions like halogenation, hydroxylation, and acetylation.
Acetylation: The final step often involves the acetylation of hydroxyl groups to form the diacetate ester. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can be compared with other steroidal compounds such as:
Estradiol: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: An androgen with distinct biological effects and structural differences.
Progesterone: A progestogen with a similar steroidal framework but different functional groups and biological activities.
The uniqueness of This compound lies in its specific functional groups and the resulting biological activities, which can differ significantly from those of other steroids.
Propiedades
Número CAS |
62855-59-8 |
|---|---|
Fórmula molecular |
C25H32O4 |
Peso molecular |
396.527 |
Nombre IUPAC |
[(8R,9S,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,21-23H,5,7-14H2,1,3-4H3/t21-,22-,23+,24+,25+/m1/s1 |
Clave InChI |
WWFWFRIIALSFOK-VAFBSOEGSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=C3CCC(=C4)OC(=O)C |
Sinónimos |
(8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl Diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


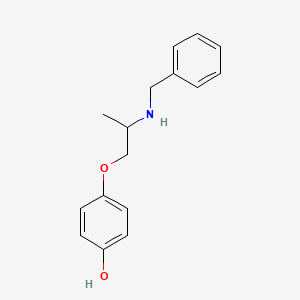
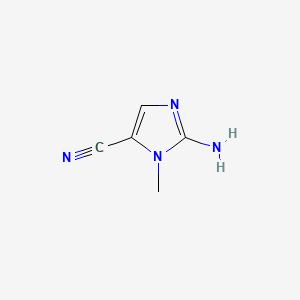
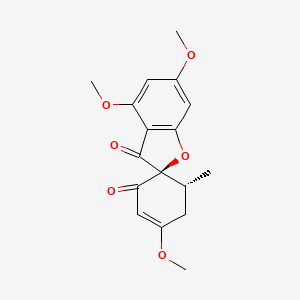
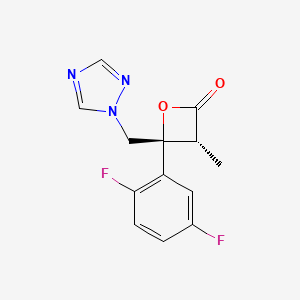
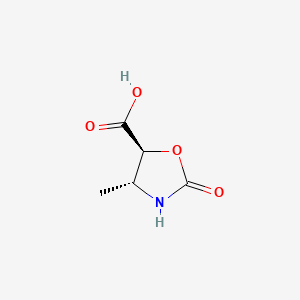
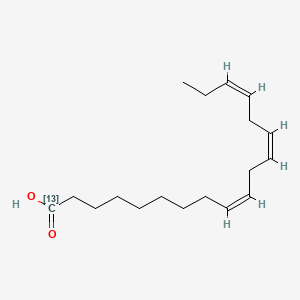
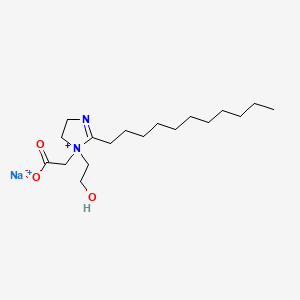
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
